molecular formula C25H19F3N4O5S B1677450 Opigolix CAS No. 912587-25-8

Opigolix

Cat. No. B1677450
CAS RN: 912587-25-8
M. Wt: 544.5 g/mol
InChI Key: CWNLBPBIFALUQD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opigolix (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist) which was under development by Astellas Pharma . It was being developed for the treatment of endometriosis and rheumatoid arthritis .


Molecular Structure Analysis

This compound has a molecular formula of C25H19F3N4O5S . Its molar mass is 544.51 g·mol−1 . The structure of this compound is complex, with multiple functional groups including amidines, benzimidazoles, and fluoroarenes .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C25H19F3N4O5S and a molar mass of 544.51 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Generation of Cultured Oligodendrocyte Progenitor Cells

  • Research by Larsen, E. C., Kondo, Y., Fahrenholtz, C. D., & Duncan, I. (2008) highlights the isolation of rat oligodendrocyte progenitor cells (OPCs) in culture, which has implications for treating myelin disorders like multiple sclerosis and Pelizaeus-Merzbacher disease. This study underscores the potential of OPCs as a source for cell-based therapies in human myelin disorders (Larsen et al., 2008).

Stimuli-Responsive Hydrogel for Drug Delivery

  • Dadsetan, M., Liu, Z., Pumberger, M., et al. (2010) developed a polymeric carrier, oligo(poly(ethylene glycol) fumarate) (OPF) hydrogel, modified with sodium methacrylate for the delivery of anti-tumor drugs like doxorubicin. The study reveals the potential of this hydrogel in optimizing anti-tumor activity while minimizing systemic effects (Dadsetan et al., 2010).

Cardiovascular Disease Risk Factors in Hypertensive Subjects

  • Valls, R., Llauradó, E., Fernández-Castillejo, S., et al. (2016) explored the cardioprotective effects of Oligopinۚ (OP), a low molecular weight procyanidin extract from French Maritime Pine bark, on lipid profile, blood pressure, and oxidized-Low Density Lipoprotein in stage-1 hypertensive subjects. This study contributes to understanding how OP consumption can improve cardiovascular health in these individuals (Valls et al., 2016).

Therapeutic Applications of Oligomeric Proanthocyan

idin Complexes (OPCs)

  • Fine, A. (2000) discussed the wide range of therapeutic applications of OPCs, which include antioxidant, antibacterial, antiviral, anticarcinogenic, anti-inflammatory, and anti-allergic properties. This research highlights the potential of OPCs in treating various conditions based on their diverse biological activities (Fine, 2000).

Differentiation of Human Oligodendrocyte Precursors from Pluripotent Stem Cells

  • Rodrigues, G., Gaj, T., Adil, M. M., et al. (2017) demonstrated a method for generating oligodendrocyte precursor cells (OPCs) from human pluripotent stem cells in a 3D culture system. This study provides insights into the potential of OPCs for treating demyelinating diseases and injuries of the CNS (Rodrigues et al., 2017).

Oligomeric Proanthocyanidin Complexes: History, Structure, and Applications

  • Fine, A. M. (2000) again provides an overview of OPCs, focusing on their history, structure, and phytopharmaceutical applications. The paper underlines the broad spectrum of OPCs' medicinal uses, stemming from their complex chemical structure and diverse biological effects (Fine, 2000).

Mechanism of Action

Opigolix works by competitively binding to GnRH receptors. As a GnRH antagonist, it binds without stimulating the receptors . This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in decreased levels of estradiol and progesterone .

Future Directions

Opigolix reached phase II clinical trials for both endometriosis and rheumatoid arthritis before its development was discontinued in April 2018 . The reasons for discontinuation and future plans for this drug are not specified in the search results.

properties

IUPAC Name

(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWADSMMMNRDJ-AFRFTAIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337398
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912587-25-8
Record name Opigolix [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912587258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6CK0CITA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opigolix
Reactant of Route 2
Reactant of Route 2
Opigolix
Reactant of Route 3
Opigolix
Reactant of Route 4
Opigolix
Reactant of Route 5
Opigolix
Reactant of Route 6
Opigolix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.